MK-4256

Description

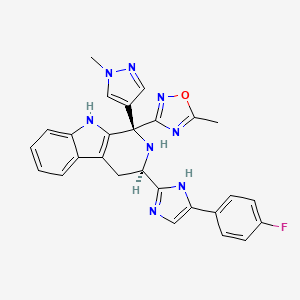

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(1R,3R)-3-[5-(4-fluorophenyl)-1H-imidazol-2-yl]-1-(1-methylpyrazol-4-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-5-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23FN8O/c1-15-31-26(35-37-15)27(17-12-30-36(2)14-17)24-20(19-5-3-4-6-21(19)32-24)11-22(34-27)25-29-13-23(33-25)16-7-9-18(28)10-8-16/h3-10,12-14,22,32,34H,11H2,1-2H3,(H,29,33)/t22-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTIFDLOQPKMIJK-AJTFRIOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2(C3=C(CC(N2)C4=NC=C(N4)C5=CC=C(C=C5)F)C6=CC=CC=C6N3)C7=CN(N=C7)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=NO1)[C@]2(C3=C(C[C@@H](N2)C4=NC=C(N4)C5=CC=C(C=C5)F)C6=CC=CC=C6N3)C7=CN(N=C7)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23FN8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Omaveloxolone (MK-4256)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omaveloxolone (B612239) (formerly MK-4256) is a first-in-class, orally bioavailable, semi-synthetic oleanane (B1240867) triterpenoid. It is an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the cellular antioxidant response. Approved for the treatment of Friedreich's ataxia, omaveloxolone addresses the underlying pathophysiology of the disease by mitigating oxidative stress, reducing neuroinflammation, and improving mitochondrial function. This technical guide provides a comprehensive overview of the core mechanism of action of omaveloxolone, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanism of Action: Nrf2 Activation

The primary mechanism of action of omaveloxolone is the activation of the Nrf2 signaling pathway.[1] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In conditions of oxidative stress, such as in Friedreich's ataxia where there is a deficiency of the mitochondrial protein frataxin, the Nrf2 pathway is impaired.

Omaveloxolone is a reversible covalent inhibitor of Keap1.[2][3] It is understood to interact with a critical cysteine residue (Cys151) on Keap1, inducing a conformational change that disrupts the Keap1-Nrf2 interaction. This prevents the ubiquitination of Nrf2, leading to its stabilization, accumulation, and translocation to the nucleus.[4] Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a multitude of cytoprotective genes.

Downstream Effects of Nrf2 Activation

The activation of the Nrf2 pathway by omaveloxolone leads to the transcriptional upregulation of a wide array of genes involved in:

-

Antioxidant Defense: Upregulation of enzymes such as NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and components of the glutathione (B108866) synthesis pathway, which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS).

-

Mitochondrial Function: Improvement of mitochondrial bioenergetics and function, which are compromised in Friedreich's ataxia.

-

Anti-inflammatory Response: Inhibition of pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[5]

The multifaceted downstream effects of Nrf2 activation by omaveloxolone contribute to its therapeutic efficacy in Friedreich's ataxia.

Quantitative Data

Preclinical Data

| Parameter | Value | Cell Line/Model | Reference |

| Nrf2 Nuclear Translocation | Dose-dependent increase | BV2 microglial cells | |

| HO-1 and NQO1 Expression | Significant increase | BV2 microglial cells | |

| Inhibition of CYP2C8 | IC50: 0.67 µM | in vitro | |

| Inhibition of CYP3A4/5 | IC50: 0.7-0.8 µM | in vitro |

Clinical Data (MOXIe Study)

The efficacy of omaveloxolone was demonstrated in the Phase 2 MOXIe trial in patients with Friedreich's ataxia.

| Parameter | Omaveloxolone (150 mg/day) | Placebo | p-value | Reference |

| Change from Baseline in mFARS Score at Week 48 | -1.55 | +0.85 | 0.014 | |

| Placebo-Corrected Difference in mFARS Score | -2.40 | - | 0.014 |

*mFARS (modified Friedreich's Ataxia Rating Scale) is a clinical assessment of disease severity. A negative change indicates improvement.

Experimental Protocols

Nrf2 Nuclear Translocation Assay (Immunofluorescence)

This protocol describes a method to visualize and quantify the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with omaveloxolone.

-

Cell Culture: Seed BV2 microglial cells on glass coverslips in a 24-well plate and culture until they reach 70-80% confluency.

-

Treatment: Treat the cells with varying concentrations of omaveloxolone or vehicle control for a specified duration (e.g., 6, 12, 24 hours).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against Nrf2 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature.

-

Nuclear Staining: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

Imaging and Analysis: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope. Quantify the nuclear and cytoplasmic fluorescence intensity of Nrf2 to determine the extent of nuclear translocation.

Antioxidant Response Element (ARE) Luciferase Reporter Assay

This assay measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.

-

Cell Transfection: Co-transfect HepG2 cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: After 24 hours, treat the transfected cells with a range of omaveloxolone concentrations or a vehicle control.

-

Cell Lysis: After the desired treatment period (e.g., 24 hours), lyse the cells using a suitable lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the ARE-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This protocol outlines the use of the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.

-

Cell Seeding: Seed fibroblasts from Friedreich's ataxia patients or control subjects in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Treatment: Treat the cells with omaveloxolone (e.g., 50 nM) for 72 hours.

-

Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator.

-

Seahorse XF Analysis: Perform a mitochondrial stress test by sequentially injecting oligomycin (B223565) (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone/antimycin A (Complex I and III inhibitors).

-

Data Acquisition and Analysis: The Seahorse XF Analyzer measures OCR at baseline and in response to each inhibitor. From these measurements, key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, can be calculated.

Signaling Pathways and Experimental Workflows

Caption: Omaveloxolone inhibits Keap1, leading to Nrf2 stabilization and nuclear translocation.

Caption: Workflow for preclinical evaluation of omaveloxolone's mechanism of action.

Conclusion

Omaveloxolone (this compound) represents a significant advancement in the treatment of Friedreich's ataxia, with a well-defined core mechanism of action centered on the activation of the Nrf2 pathway. By inhibiting Keap1, omaveloxolone unleashes the cytoprotective potential of Nrf2, leading to enhanced antioxidant defenses, improved mitochondrial function, and reduced inflammation. The quantitative data from both preclinical and clinical studies provide robust evidence for its efficacy. The experimental protocols outlined in this guide serve as a foundation for further research into the nuanced effects of omaveloxolone and the broader therapeutic potential of Nrf2 activation in neurodegenerative diseases.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Covalent Inhibitors of KEAP1 with Exquisite Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Novel Nrf2 Activator Omaveloxolone Regulates Microglia Phenotype and Ameliorates Secondary Brain Injury after Intracerebral Hemorrhage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Omaveloxolone inhibits IL-1β-induced chondrocyte apoptosis through the Nrf2/ARE and NF-κB signalling pathways in vitro and attenuates osteoarthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Functions of MK-4256 and PTT-4256

This technical guide provides a comprehensive overview of the core functions, mechanisms of action, and relevant data for two distinct therapeutic agents: MK-4256, a selective somatostatin (B550006) receptor 3 (SSTR3) antagonist for the potential treatment of Type 2 Diabetes, and PTT-4256, a first-in-class G protein-coupled receptor 65 (GPR65) inhibitor under investigation for cancer immunotherapy. This document is intended for researchers, scientists, and drug development professionals.

This compound: A Selective SSTR3 Antagonist for Type 2 Diabetes

This compound is a potent and selective antagonist of the somatostatin receptor 3 (SSTR3), which has been explored as a potential therapeutic agent for the management of Type 2 Diabetes.[1][2] Its primary function is to enhance glucose-dependent insulin (B600854) secretion (GDIS) from pancreatic β-cells.[1]

Mechanism of Action

Somatostatin, acting through its receptors, is a known inhibitor of insulin secretion.[3][4] SSTR3 is highly expressed in the β-cells of human and rodent pancreatic islets. By selectively blocking the action of somatostatin at SSTR3, this compound removes this inhibitory signal, thereby promoting the secretion of insulin in response to elevated glucose levels. This glucose-dependent mechanism of action is a key feature, as it suggests a lower risk of hypoglycemia compared to therapies that stimulate insulin secretion irrespective of blood glucose levels.

Signaling Pathway

The binding of somatostatin to SSTR3 on pancreatic β-cells activates a Gαi-coupled signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and a subsequent reduction in protein kinase A (PKA) activity. The overall effect is a decrease in calcium influx and insulin exocytosis. This compound, as an antagonist, blocks this pathway, leading to maintained cAMP and PKA activity, which in the presence of high glucose, facilitates insulin secretion.

Quantitative Data

The following tables summarize the in vitro potency and selectivity, as well as the in vivo efficacy of this compound.

| In Vitro Potency and Selectivity of this compound | |

| Receptor | IC50 (nM) |

| Human SSTR3 | 0.66 |

| Mouse SSTR3 | 0.36 |

| Human SSTR1 | >2000 |

| Human SSTR2 | >2000 |

| Human SSTR4 | <1000 (>500-fold selectivity) |

| Human SSTR5 | <1000 (>500-fold selectivity) |

| In Vivo Efficacy of this compound in Mouse Oral Glucose Tolerance Test (oGTT) | |

| Dose (mg/kg, p.o.) | Glucose Excursion Inhibition (%) |

| 0.03 | Maximal efficacy achieved |

| 1 | 109 (complete ablation) |

Experimental Protocols

In Vitro Radioligand Binding Assay: Membranes from cells expressing the respective somatostatin receptors were incubated with a radiolabeled ligand and varying concentrations of this compound. The reaction was allowed to reach equilibrium, after which the membranes were filtered and washed. The amount of bound radioactivity was then measured, and the IC50 values were calculated by non-linear regression analysis.

In Vivo Oral Glucose Tolerance Test (oGTT) in Mice: Mice were fasted overnight and then administered this compound or vehicle orally. After a specified period, a glucose solution (e.g., 5 g/kg) was administered orally. Blood glucose levels were measured at various time points post-glucose challenge to determine the glucose excursion.

References

The Discovery of MK-4256: A Potent and Selective SSTR3 Antagonist for Type 2 Diabetes

This technical guide provides an in-depth overview of the discovery and preclinical development of MK-4256, a potent and selective antagonist of the somatostatin (B550006) receptor subtype 3 (SSTR3). This compound has been identified as a potential therapeutic agent for the treatment of Type 2 Diabetes Mellitus (T2DM) due to its novel mechanism of enhancing glucose-dependent insulin (B600854) secretion. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and development of SSTR3 antagonists.

Introduction

Type 2 Diabetes Mellitus is a metabolic disorder characterized by hyperglycemia resulting from insulin deficiency and impaired insulin utilization.[1] Somatostatin, a peptide hormone, regulates various physiological processes, including the inhibition of insulin and glucagon (B607659) secretion, through its interaction with five G-protein coupled receptors (SSTR1-SSTR5).[2][3] The SSTR3 subtype is highly expressed in the β-cells of human and rodent pancreatic islets.[1][4] Antagonism of SSTR3 has been identified as a novel glucose-dependent insulin secretion (GDIS) mechanism for the potential treatment of T2DM.

This compound, an imidazolyl-β-tetrahydrocarboline derivative, emerged from a structure-activity relationship (SAR) study as a potent and selective SSTR3 antagonist. Preclinical studies have demonstrated its efficacy in lowering glucose levels in mouse models of diabetes with a minimal risk of hypoglycemia.

Mechanism of Action and Signaling Pathway

Somatostatin receptors, including SSTR3, are coupled to inhibitory G-proteins (Gi). Upon activation by the endogenous ligand somatostatin, SSTR3 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is associated with the suppression of insulin secretion from pancreatic β-cells.

This compound acts as a competitive antagonist at the SSTR3 receptor. By blocking the binding of somatostatin, this compound prevents the inhibitory signaling cascade, thereby leading to an increase in glucose-dependent insulin secretion. This mechanism of action is particularly advantageous as it is glucose-dependent, which minimizes the risk of hypoglycemia, a common side effect of some other diabetes therapies.

References

The Structure-Activity Relationship of MK-4256: An In-depth Technical Guide

An Exploration of a Potent and Selective SSTR3 Antagonist for Type 2 Diabetes

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of MK-4256, a potent and selective antagonist of the somatostatin (B550006) receptor subtype 3 (SSTR3). Developed as a potential treatment for type 2 diabetes, the optimization of the imidazolyl-β-tetrahydrocarboline scaffold led to the discovery of this compound, a compound with promising efficacy and a favorable safety profile. This document is intended for researchers, scientists, and drug development professionals interested in the medicinal chemistry, pharmacology, and preclinical development of SSTR3 antagonists.

Introduction: Targeting SSTR3 for Type 2 Diabetes

Type 2 diabetes mellitus is a metabolic disorder characterized by hyperglycemia due to insulin (B600854) resistance and inadequate insulin secretion.[1] One novel therapeutic strategy involves the enhancement of glucose-dependent insulin secretion (GDIS), which minimizes the risk of hypoglycemia associated with some traditional diabetes therapies.[1] The somatostatin receptor subtype 3 (SSTR3) is highly expressed in pancreatic β-cells and acts as a negative regulator of insulin secretion.[1][2] Antagonism of SSTR3 has been shown to enhance GDIS, making it an attractive target for the development of new anti-diabetic agents.[1]

The journey to this compound began with the identification of the imidazolyl-β-carboline compound 1 as a potent but non-selective SSTR3 antagonist with a significant off-target liability, namely strong binding to the hERG potassium channel, which is associated with cardiac arrhythmia. This guide details the subsequent medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties while mitigating hERG activity, ultimately leading to the selection of this compound as a clinical candidate.

Core Structure and SAR Exploration

The foundational structure for this series is the imidazolyl-β-tetrahydrocarboline scaffold. The SAR exploration focused on modifications at the C1 position of the β-tetrahydrocarboline core and the stereochemistry at this position.

Initial Hit and Early Optimization

Compound 1, an imidazolyl-β-carboline, served as the initial hit, demonstrating good efficacy in an intraperitoneal glucose tolerance test (ipGTT) in mice. However, its potent hERG binding (MK-499 binding IC50 = 0.075 µM) necessitated further optimization.

Introduction of C1-Substituents and Stereochemistry

To address the hERG liability and improve overall properties, various substituents were introduced at the C1 position of the β-tetrahydrocarboline ring, leading to the generation of diastereomeric pairs. This exploration revealed that stereochemistry at the C1 position plays a crucial role in modulating both on-target potency and off-target activity.

For instance, the diastereomeric pair of compounds 3 and 4, featuring an N-methyl pyrazole (B372694) at C1, exhibited similar SSTR3 binding potency. However, compound 4 was approximately 7-fold less potent in the hERG binding assay. A similar trend was observed with the 1,2,4-oxadiazole (B8745197) substituted diastereomers 5 and 6, where compound 6 showed reduced hERG activity. These findings highlighted a general trend where one diastereomer consistently displayed a better safety profile concerning hERG binding.

The culmination of this optimization strategy was the identification of compound 8 (this compound).

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data for key compounds in the imidazolyl-β-tetrahydrocarboline series, illustrating the impact of structural modifications on SSTR3 antagonism, hERG binding, and pharmacokinetic parameters.

Table 1: In Vitro Biological Activity of Imidazolyl-β-tetrahydrocarboline Analogs

| Compound | C1-Substituent | hSSTR3 Binding IC50 (nM) | hSSTR3 Functional Antagonism IC50 (nM) | MK-499 (hERG) Binding IC50 (µM) |

| 1 | Imidazolyl-β-carboline | 2.3 | 1.8 | 0.075 |

| 3 | N-Methyl Pyrazole | 0.4 | 0.5 | 0.5 |

| 4 | N-Methyl Pyrazole | 0.6 | 0.8 | 3.5 |

| 5 | 1,2,4-Oxadiazole | 0.5 | 0.7 | 0.4 |

| 6 | 1,2,4-Oxadiazole | 0.6 | 1.0 | >10 |

| 8 (this compound) | Not Specified | 0.66 | 0.9 | 1.74 |

Data compiled from multiple sources.

Table 2: Selectivity of this compound (Compound 8) for SSTR Subtypes

| Receptor | Binding IC50 (µM) | Functional Antagonist IC50 (µM) |

| hSSTR1 | >2 | Not Determined |

| hSSTR2 | >2 | Not Determined |

| hSSTR3 | 0.00066 | 0.0009 |

| hSSTR4 | <1 | >5 |

| hSSTR5 | <1 | >5 |

Data demonstrates >500-fold selectivity for SSTR3 over other subtypes in binding assays and >5000-fold in functional assays.

Table 3: Pharmacokinetic Parameters of Key Analogs

| Compound | Species | Clearance (mL/min/kg) | Oral Bioavailability (%) | Oral AUC (µM·h) |

| 4 | Rat | 25 | 50 | 3.3 |

| 4 | Dog | 15 | 70 | 11 |

| 6 | Rat | 10 | 80 | 8.9 |

| 6 | Dog | 5 | 100 | 33 |

| 8 (this compound) | Rat | 12 | 60 | 6.9 |

| 8 (this compound) | Dog | 3 | 100 | 56 |

| 8 (this compound) | Monkey | 2 | 100 | 83 |

Data shows that compound 6 and this compound (8) have improved pharmacokinetic profiles compared to compound 4, with lower clearance and higher oral exposure.

Mechanism of Action and Signaling Pathway

This compound functions as an antagonist at the SSTR3 receptor, a G-protein coupled receptor (GPCR). In pancreatic β-cells, activation of SSTR3 by its endogenous ligand, somatostatin, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent suppression of insulin secretion. By blocking this interaction, this compound disinhibits the β-cell, leading to an enhancement of glucose-dependent insulin secretion.

Caption: SSTR3 signaling pathway and the antagonistic action of this compound.

Preclinical Efficacy

This compound demonstrated superior efficacy in a mouse oral glucose tolerance test (oGTT) model. It reduced glucose excursion in a dose-dependent manner, with maximal efficacy achieved at doses as low as 0.03 mg/kg orally. At a 1 mg/kg oral dose, this compound achieved complete ablation of glucose excursion. Importantly, and in contrast to sulfonylureas like glipizide, this compound showed a minimal risk of hypoglycemia in mice, underscoring the glucose-dependent nature of its mechanism.

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Synthesis of the β-Tetrahydrocarboline Core: Pictet-Spengler Reaction

The synthesis of the core scaffold for this compound and its analogs was achieved via the Pictet-Spengler reaction.

-

Reactants : An electron-rich β-arylethylamine (e.g., tryptamine (B22526) derivative) and an aldehyde or ketone.

-

Catalyst : A Brønsted acid (e.g., trifluoroacetic acid (TFA), acetic acid) or a Lewis acid.

-

Procedure :

-

The reaction proceeds in two main steps: formation of a Schiff base intermediate followed by an acid-catalyzed 6-endo-trig cyclization.

-

For reactions with aldehydes, the process is typically mild and can occur at room temperature in a solvent like dichloromethane (B109758) (CH2Cl2).

-

Reactions involving ketones often require more forcing conditions, such as heating in pyridine (B92270) at 70-100 °C.

-

-

Work-up : The product, a tetrahydro-β-carboline, is isolated and purified using standard chromatographic techniques.

Caption: General workflow for the Pictet-Spengler synthesis of the core scaffold.

SSTR3 Functional Antagonist Assay (cAMP Measurement)

This assay determines the ability of a compound to block the action of an agonist on the SSTR3 receptor, which is a Gαi-coupled receptor.

-

Cell Line : A stable cell line (e.g., Chinese Hamster Ovary - CHO) transfected with the human SSTR3 receptor.

-

Principle : Activation of the Gαi-coupled SSTR3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. An antagonist will block this effect. To measure this, cells are first stimulated with forskolin (B1673556) (or another adenylyl cyclase activator) to raise basal cAMP levels.

-

Procedure :

-

Cells are plated in a suitable microplate format.

-

Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound).

-

An SSTR3 agonist (e.g., somatostatin) is added at a concentration that gives a submaximal response (e.g., EC80) in the presence of forskolin.

-

The cells are incubated to allow for modulation of cAMP levels.

-

Cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

-

Data Analysis : The IC50 value is calculated, representing the concentration of the antagonist that inhibits 50% of the agonist-induced response.

hERG Binding Assay (Radioligand Displacement)

This assay assesses the potential of a compound to bind to the hERG potassium channel, a key anti-target in drug discovery.

-

Source : Membrane preparations from cells (e.g., HEK293) stably expressing the hERG channel.

-

Radioligand : A high-affinity radiolabeled ligand that binds to the hERG channel (e.g., [3H]-Astemizole or a ligand used in the MK-499 assay).

-

Procedure :

-

hERG membrane preparations are incubated with the radioligand and varying concentrations of the test compound in a microplate.

-

The reaction is allowed to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through a filter plate.

-

The amount of radioactivity trapped on the filter, corresponding to the bound radioligand, is quantified using a scintillation counter.

-

-

Data Analysis : The IC50 value is determined, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.

Mouse Oral Glucose Tolerance Test (oGTT)

This in vivo assay evaluates the effect of a compound on glucose homeostasis after an oral glucose challenge.

-

Animals : Mice (e.g., C57BL/6J) are used.

-

Procedure :

-

Mice are fasted overnight (or for a specified period, e.g., 6 hours) with free access to water.

-

A baseline blood glucose measurement is taken (time = -30 min or 0 min).

-

The test compound (e.g., this compound) or vehicle is administered orally.

-

After a set time (e.g., 30 or 60 minutes), a bolus of glucose solution (e.g., 2-5 g/kg) is administered orally.

-

Blood glucose levels are measured from tail vein blood at various time points post-glucose administration (e.g., 15, 30, 60, 90, 120 minutes).

-

-

Data Analysis : The glucose excursion curve is plotted (blood glucose vs. time). The primary endpoint is the area under the curve (AUC), which is calculated to quantify the total glucose exposure. A reduction in AUC indicates improved glucose tolerance.

Caption: Logical workflow of the lead optimization process for this compound.

Conclusion

The discovery of this compound is a successful example of a targeted, structure-based drug design campaign. Through systematic exploration of the imidazolyl-β-tetrahydrocarboline scaffold, researchers were able to significantly improve the therapeutic index of the initial hit compound. The key SAR insights, particularly the role of stereochemistry at the C1 position in mitigating hERG liability while retaining potent SSTR3 antagonism, were critical to this success. This compound emerged as a potent, selective, and orally bioavailable SSTR3 antagonist with a compelling preclinical profile, demonstrating robust glucose-lowering effects in vivo without the risk of hypoglycemia. This body of work validates SSTR3 antagonism as a promising mechanism for the treatment of type 2 diabetes and provides a valuable case study for medicinal chemists and pharmacologists in the field.

References

The Role of MK-4256 in Glucose Metabolism: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-4256 is a potent and selective antagonist of the somatostatin (B550006) receptor subtype 3 (SSTR3), which has been investigated as a potential therapeutic agent for the treatment of type 2 diabetes mellitus (T2DM).[1][2] This technical guide provides an in-depth analysis of the core mechanism of this compound in modulating glucose metabolism. It summarizes key quantitative data, details experimental protocols from preclinical studies, and visualizes the underlying signaling pathways and experimental workflows. The primary mechanism of action of this compound involves the enhancement of glucose-dependent insulin (B600854) secretion (GDIS) through the antagonism of SSTR3, which is highly expressed in pancreatic β-cells.[1] This approach presents a novel strategy for glycemic control with a potentially minimal risk of hypoglycemia.[1][3]

Introduction: Targeting SSTR3 for Glycemic Control

Type 2 diabetes mellitus is a metabolic disorder characterized by hyperglycemia resulting from insulin resistance and inadequate insulin secretion. A key strategy in the development of novel T2DM therapies is the promotion of glucose-dependent insulin secretion (GDIS), which can lower blood glucose levels with a reduced risk of hypoglycemia. The somatostatin receptor subtype 3 (SSTR3) has emerged as a promising target for achieving this. SSTR3 is highly expressed in pancreatic β-cells, and its antagonism has been shown to enhance GDIS. This compound has been identified as a potent and selective SSTR3 antagonist, demonstrating significant efficacy in preclinical models of glucose metabolism.

Mechanism of Action: SSTR3 Antagonism and Enhanced Insulin Secretion

The primary role of this compound in glucose metabolism is mediated through its antagonist activity at the SSTR3 receptor. In pancreatic β-cells, the activation of SSTR3 by its endogenous ligand, somatostatin, leads to an inhibitory effect on insulin secretion. By blocking this interaction, this compound effectively removes this inhibitory signal, thereby enhancing the β-cells' response to elevated glucose levels and promoting insulin release in a glucose-dependent manner.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Receptor | Assay Type | Species | IC₅₀ (nM) | Selectivity vs. SSTR3 |

| SSTR3 | Receptor Binding | Human | 0.66 | - |

| SSTR3 | Receptor Binding | Mouse | 0.36 | - |

| SSTR1 | Receptor Binding | Human | >2000 | >3030-fold |

| SSTR2 | Receptor Binding | Human | >2000 | >3030-fold |

| SSTR4 | Receptor Binding | Human | <1000 | >500-fold |

| SSTR5 | Receptor Binding | Human | <1000 | >500-fold |

Data sourced from MedchemExpress.

Table 2: In Vivo Efficacy of this compound in Mouse Oral Glucose Tolerance Test (oGTT)

| Dose (mg/kg, p.o.) | Glucose Excursion Inhibition (%) | Plasma Cₘₐₓ (nM) |

| 0.003 | Dose-dependent reduction | - |

| 0.01 | - | 7 |

| 0.03 | Maximal Efficacy Achieved | - |

| 0.1 | - | 88 |

| 1 | 109% (Complete Ablation) | 493 |

| 10 | 75% (ipGTT) | - |

Data sourced from ACS Medicinal Chemistry Letters and MedchemExpress.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity (IC₅₀) of this compound for human and mouse somatostatin receptors.

Methodology:

-

Membrane Preparation: Membranes were prepared from cell lines stably expressing the individual human or mouse SSTR subtypes (SSTR1, SSTR2, SSTR3, SSTR4, SSTR5).

-

Radioligand: A suitable radiolabeled ligand for somatostatin receptors was used.

-

Competition Binding: Assays were performed in a competitive binding format. Constant concentrations of the receptor preparation and radioligand were incubated with increasing concentrations of this compound.

-

Incubation: The mixture was incubated to allow for binding to reach equilibrium.

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters was quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was calculated using non-linear regression analysis.

Mouse Oral Glucose Tolerance Test (oGTT)

Objective: To evaluate the in vivo efficacy of this compound in reducing glucose excursion following an oral glucose challenge.

Methodology:

-

Animal Model: Male mice were used for the study.

-

Fasting: Mice were fasted overnight prior to the experiment.

-

Drug Administration: this compound was administered orally (p.o.) at various doses (e.g., 0.003 to 10 mg/kg). A vehicle control group was also included.

-

Glucose Challenge: After a specified time following drug administration, a glucose solution (e.g., 5 g/kg) was administered orally.

-

Blood Sampling: Blood samples were collected from the tail vein at multiple time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Glucose Measurement: Blood glucose levels were measured using a glucometer.

-

Data Analysis: The area under the curve (AUC) for blood glucose was calculated for each treatment group. The percentage inhibition of glucose excursion was determined by comparing the AUC of the this compound treated groups to the vehicle control group.

Conclusion

This compound represents a promising therapeutic candidate for the management of type 2 diabetes through a novel mechanism of action. As a potent and selective SSTR3 antagonist, it enhances glucose-dependent insulin secretion, which has been demonstrated to effectively reduce glucose excursion in preclinical models without an apparent risk of hypoglycemia. The quantitative data from in vitro and in vivo studies support its potential for further development. Future clinical investigations will be crucial to ascertain the translatability of these findings to human subjects and to fully characterize the safety and efficacy profile of this compound in the context of T2DM treatment.

References

- 1. The Discovery of this compound, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Discovery of this compound, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Preclinical Profile of MK-4256: A Novel SSTR3 Antagonist for Type 2 Diabetes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

MK-4256 is a potent and selective somatostatin (B550006) receptor 3 (SSTR3) antagonist that has demonstrated significant promise in preclinical studies as a potential therapeutic agent for type 2 diabetes.[1][2][3][4] By targeting SSTR3, which is highly expressed in pancreatic β-cells, this compound enhances glucose-dependent insulin (B600854) secretion (GDIS), offering a mechanism with a potentially lower risk of hypoglycemia compared to traditional insulin secretagogues like sulfonylureas.[1] This document provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. Detailed experimental protocols and visual representations of key pathways and workflows are included to provide a thorough understanding of its preclinical development.

Mechanism of Action: SSTR3 Antagonism and Glucose-Dependent Insulin Secretion

This compound exerts its glucose-lowering effects by acting as a potent and selective antagonist of the somatostatin receptor 3 (SSTR3). SSTR3 is a G-protein coupled receptor that, upon activation by its endogenous ligand somatostatin, signals through the Gαi subunit to inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. In pancreatic β-cells, this signaling pathway suppresses insulin secretion.

By antagonizing SSTR3, this compound blocks the inhibitory effect of somatostatin, resulting in increased intracellular cAMP levels. This elevation in cAMP enhances glucose-dependent insulin secretion, a mechanism similar to that of GLP-1 receptor agonists. The glucose-dependency of this action is a key feature, suggesting that this compound would primarily stimulate insulin release in the presence of hyperglycemia, thereby minimizing the risk of hypoglycemia. The critical role of SSTR3 in this process was confirmed in studies where the glucose-lowering effect of SSTR3 antagonists was absent in SSTR3 knockout mice.

References

- 1. The Discovery of this compound, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Discovery of this compound, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

In Vivo Efficacy of MK-4256: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo efficacy of MK-4256, a potent and selective somatostatin (B550006) receptor 3 (SSTR3) antagonist. The data presented herein is primarily derived from preclinical studies evaluating its potential as a therapeutic agent for type 2 diabetes.

Core Efficacy Data

The primary in vivo efficacy of this compound has been demonstrated in its ability to modulate glucose homeostasis in mouse models. The compound has shown a dose-dependent reduction in glucose excursion following an oral glucose challenge.

Quantitative Efficacy in Mouse Oral Glucose Tolerance Test (oGTT)

| Dose (mg/kg, p.o.) | Glucose Excursion Inhibition (%) | Maximum Plasma Concentration (Cmax) (nM) |

| 0.003 | Dose-dependent reduction | Not Reported |

| 0.01 | Dose-dependent reduction | 7 |

| 0.03 | Maximal efficacy achieved | Not Reported |

| 0.1 | Dose-dependent reduction | 88 |

| 1 | 109% (complete ablation) | 493 |

| 10 | Dose-dependent reduction | Not Reported |

Data compiled from studies that demonstrated this compound's potent effect on glucose metabolism.[1][2][3]

Mechanism of Action: SSTR3 Antagonism

This compound functions as a selective antagonist of the somatostatin receptor 3 (SSTR3).[1][4] SSTR3 is a G-protein coupled receptor highly expressed in pancreatic β-cells. Its activation by somatostatin typically inhibits glucose-dependent insulin (B600854) secretion (GDIS). By antagonizing SSTR3, this compound effectively removes this inhibitory signal, leading to enhanced GDIS and consequently, improved glucose tolerance. This mechanism is glucose-dependent, which minimizes the risk of hypoglycemia, a significant advantage over some other classes of anti-diabetic drugs.

Signaling Pathway of this compound in Pancreatic β-Cells

Caption: this compound blocks somatostatin's inhibition of insulin secretion.

Experimental Protocols

The following section details the key experimental methodology used to evaluate the in vivo efficacy of this compound.

Mouse Oral Glucose Tolerance Test (oGTT)

This protocol was central to demonstrating the glucose-lowering effects of this compound.

-

Animal Model: Mice were used for this study.

-

Acclimation and Fasting: Animals were fasted overnight prior to the experiment to ensure a baseline glucose level.

-

Compound Administration: this compound was administered orally (p.o.) at varying doses (0.003 to 10 mg/kg).

-

Glucose Challenge: A standard oral dose of 5 g/kg dextrose was administered to the mice to induce hyperglycemia.

-

Blood Sampling and Glucose Measurement: Blood samples were collected at various time points following the glucose challenge to measure blood glucose levels.

-

Data Analysis: The area under the curve (AUC) for glucose excursion was calculated to quantify the effect of this compound on glucose tolerance. The percentage inhibition of glucose excursion was determined by comparing the AUC of the treated group to the vehicle control group.

Experimental Workflow for oGTT

Caption: Workflow for the mouse oral glucose tolerance test.

Selectivity and Pharmacokinetics

In addition to its efficacy, this compound has demonstrated a favorable selectivity and pharmacokinetic profile in preclinical species.

In Vitro Receptor Binding Affinity (IC50)

| Receptor | Human (nM) | Mouse (nM) |

| SSTR1 | >2000 | Not Reported |

| SSTR2 | >2000 | Not Reported |

| SSTR3 | 0.66 | 0.36 |

| SSTR4 | <1000 | Not Reported |

| SSTR5 | <1000 | Not Reported |

This table highlights the high selectivity of this compound for the SSTR3 receptor.

Pharmacokinetic Parameters

This compound has shown excellent oral bioavailability and long half-lives in preclinical species, including rodents, dogs, and monkeys, suggesting its potential for oral administration in a clinical setting.

Conclusion

The available preclinical data strongly support the in vivo efficacy of this compound as a potent and selective SSTR3 antagonist for the potential treatment of type 2 diabetes. Its ability to reduce glucose excursion in a dose-dependent and glucose-dependent manner, coupled with a favorable pharmacokinetic profile, underscores its therapeutic potential. Further clinical investigations would be necessary to translate these promising preclinical findings into human applications.

References

- 1. The Discovery of this compound, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Discovery of this compound, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

MK-4256: A Technical Guide to its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-4256 is a potent and selective antagonist of the somatostatin (B550006) receptor subtype 3 (SSTR3). It was investigated as a potential therapeutic agent for type 2 diabetes. Its mechanism of action centers on the potentiation of glucose-dependent insulin (B600854) secretion (GDIS) from pancreatic β-cells. While demonstrating efficacy in preclinical models of glycemic control, significant cardiovascular safety concerns, specifically QTc interval prolongation, have been identified. This technical guide provides a comprehensive overview of the publicly available pharmacology and toxicology data for this compound.

Pharmacology

Mechanism of Action

This compound is a selective antagonist of the SSTR3 receptor.[1][2][3][4] SSTR3 is a G-protein coupled receptor (GPCR) highly expressed in pancreatic β-cells. The endogenous ligand for SSTR3, somatostatin, tonically inhibits insulin secretion. Mechanistically, SSTR3 activation leads to the inhibition of adenylyl cyclase through its coupling to the inhibitory G-protein, Gαi. This results in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, a key second messenger that positively regulates insulin exocytosis.

By antagonizing SSTR3, this compound blocks the inhibitory effect of somatostatin, leading to an increase in intracellular cAMP levels in pancreatic β-cells. This enhancement of the cAMP signaling pathway potentiates glucose-dependent insulin secretion, meaning that insulin is preferentially released in response to elevated blood glucose levels. This glucose-dependent action is a desirable characteristic for an anti-diabetic agent as it minimizes the risk of hypoglycemia.

In Vitro Pharmacology

This compound demonstrates high-affinity binding to the human and mouse SSTR3 receptor and functional antagonism of cAMP inhibition.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Species | Assay Type | IC50 (nM) | Notes | Reference(s) |

| SSTR3 | Human | Binding | 0.66 | ||

| Human | Functional (cAMP) | - | Potent antagonist | ||

| Mouse | Binding | 0.36 | |||

| SSTR1 | Human | Binding | >2000 | >3000-fold selectivity over SSTR3 | |

| SSTR2 | Human | Binding | >2000 | >3000-fold selectivity over SSTR3 | |

| SSTR4 | Human | Binding | <1000 | >500-fold selectivity | |

| Human | Functional (cAMP) | >5000 | >5000-fold selectivity | ||

| SSTR5 | Human | Binding | <1000 | >500-fold selectivity | |

| Human | Functional (cAMP) | >5000 | >5000-fold selectivity |

Pharmacokinetics

Pharmacokinetic studies in preclinical species indicate that this compound has been evaluated in rodents, dogs, and rhesus monkeys.

Table 2: Preclinical Pharmacokinetic Parameters of a closely related analog (Compound 6)

| Species | Route | Dose (mg/kg) | AUC (µM*h) | t1/2 (h) | Reference(s) |

| Rat | PO | 10 | 1.8 | 2.5 | |

| Dog | PO | 1 | 14.1 | 11.2 | |

| Rhesus | PO | 1 | 16.5 | 10.1 | |

| Note: Data for a closely related and more optimized analog (compound 6) from the same chemical series is presented as specific data for this compound was not fully detailed in the source. |

In Vivo Efficacy

In a mouse oral glucose tolerance test (oGTT), this compound demonstrated dose-dependent efficacy in reducing glucose excursion. Maximal efficacy was achieved at doses as low as 0.03 mg/kg orally. Compared to the sulfonylurea glipizide, this compound showed a minimal risk of hypoglycemia in mice.

Table 3: In Vivo Efficacy of this compound in Mouse Oral Glucose Tolerance Test (oGTT)

| Dose (mg/kg, p.o.) | Glucose Excursion Reduction | Cmax (nM) | Reference(s) |

| 0.003 | Dose-dependent reduction | - | |

| 0.01 | Dose-dependent reduction | 7 | |

| 0.03 | Maximal efficacy | - | |

| 0.1 | Dose-dependent reduction | 88 | |

| 1 | Dose-dependent reduction | 493 | |

| 10 | Dose-dependent reduction | - |

Toxicology

Publicly available information on the comprehensive toxicological profile of this compound is limited. The most significant finding is related to its cardiovascular safety.

Cardiovascular Safety

A primary safety concern identified for this compound is its effect on cardiac repolarization, specifically prolongation of the QTc interval.

-

hERG Channel Activity : this compound inhibits the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is a critical component of cardiac repolarization.

-

Binding Assay : It inhibits radiolabeled MK-499 binding to the hERG channel with an IC50 of 1.74 µM.

-

Functional Assay : In a functional patch clamp assay, this compound produced a 50% blockade of the hERG current at a concentration of 3.4 µM.

-

-

In Vivo Cardiovascular Studies : In a conscious cardiovascular dog telemetry model, this compound caused a dose-dependent prolongation of the QTc interval. This finding is a significant adverse event and a major hurdle for the clinical development of a drug candidate.

Other Areas of Toxicology

No publicly available data were found for the following standard non-clinical toxicology studies for this compound:

-

Acute Toxicity

-

Repeat-Dose Toxicity (Sub-chronic and Chronic)

-

Genotoxicity (e.g., Ames test, micronucleus assay)

-

Carcinogenicity

-

Reproductive and Developmental Toxicity

The absence of this data in the public domain does not imply that these studies were not conducted. For a compound that reached preclinical development, it is highly probable that a standard battery of GLP toxicology studies was performed as part of the Investigational New Drug (IND) enabling package. However, the results of these studies are proprietary and have not been publicly disclosed.

Experimental Protocols

SSTR3 Receptor Binding Assay (Radioligand Competition)

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the SSTR3 receptor.

Detailed Steps:

-

Membrane Preparation : Cells stably expressing the human or mouse SSTR3 receptor are harvested and homogenized. The cell membranes are isolated by centrifugation.

-

Assay Incubation : In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled SSTR3 ligand and varying concentrations of the unlabeled test compound (this compound). Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled SSTR3 ligand) are included.

-

Separation : The incubation is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

-

Detection : The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis : The specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of specific binding inhibited by the test compound at each concentration is determined, and the data are fitted to a sigmoidal dose-response curve to calculate the IC50 value.

SSTR3 Functional Antagonist Assay (cAMP Measurement)

This assay determines the ability of a test compound to block the agonist-induced inhibition of cAMP production in cells expressing SSTR3.

Detailed Steps:

-

Cell Culture : Chinese Hamster Ovary (CHO) cells stably transfected with the human SSTR3 receptor are cultured to an appropriate density.

-

Compound Incubation : The cells are pre-incubated with various concentrations of the antagonist (this compound).

-

Stimulation : The cells are then stimulated with a fixed concentration of an SSTR3 agonist (e.g., somatostatin) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (B1673556) (to stimulate basal cAMP production).

-

cAMP Measurement : After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit (e.g., HTRF, ELISA).

-

Data Analysis : The ability of this compound to reverse the agonist-induced inhibition of cAMP production is quantified, and the IC50 value is determined.

Mouse Oral Glucose Tolerance Test (oGTT)

This in vivo assay assesses the effect of a compound on glucose disposal following an oral glucose challenge.

Detailed Steps:

-

Fasting : Mice are fasted overnight (typically 12-16 hours) with free access to water.

-

Compound Administration : A baseline blood glucose measurement is taken (t=0). The test compound (this compound) or vehicle is then administered orally.

-

Glucose Challenge : After a specified pre-treatment period, a concentrated glucose solution is administered orally via gavage.

-

Blood Sampling : Blood samples are collected from the tail vein at multiple time points after the glucose challenge.

-

Glucose Measurement : Blood glucose levels are measured using a glucometer.

-

Data Analysis : The blood glucose concentration is plotted against time for each treatment group. The Area Under the Curve (AUC) for the glucose excursion is calculated and compared between the compound-treated and vehicle-treated groups to determine the effect of the compound on glucose tolerance.

Conclusion

This compound is a potent and selective SSTR3 antagonist that showed promise as a potential treatment for type 2 diabetes due to its ability to enhance glucose-dependent insulin secretion. However, the identification of a significant cardiovascular liability, namely QTc prolongation, likely halted its further development. This case highlights the critical importance of comprehensive safety and toxicology evaluations in the drug development process. While the full toxicological profile of this compound is not publicly available, the cardiovascular findings underscore the challenges in developing safe and effective new therapies.

References

Methodological & Application

Application Notes and Protocols for MK-4256, a Potent SSTR3 Antagonist

These application notes provide detailed protocols for the in vitro characterization of MK-4256, a potent and selective antagonist of the Somatostatin (B550006) Receptor 3 (SSTR3). The information is intended for researchers, scientists, and drug development professionals working on SSTR3-related drug discovery programs. This compound has been identified as a potential therapeutic agent for Type 2 Diabetes.[1][2]

SSTR3 Signaling Pathway

Somatostatin Receptor 3 (SSTR3) is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi subunit.[3] Upon binding of its endogenous ligand, somatostatin (SRIF), SSTR3 undergoes a conformational change that activates the Gαi protein. The activated Gαi subunit then inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[3][4] This reduction in cAMP levels modulates various downstream cellular processes. This compound acts as an antagonist, blocking the binding of somatostatin to SSTR3 and thereby preventing the downstream inhibition of cAMP production.

Caption: SSTR3 signaling pathway and the antagonistic action of this compound.

Quantitative Data Summary

The following table summarizes the in vitro potency and selectivity of this compound for human and mouse SSTR3, as well as its selectivity against other human somatostatin receptor subtypes.

| Receptor Target | Assay Type | Species | IC50 Value | Reference |

| SSTR3 | Radioligand Binding | Human | 0.66 nM | |

| SSTR3 | Radioligand Binding | Mouse | 0.36 nM | |

| SSTR3 | Functional cAMP Antagonism | Human | 0.9 nM | |

| SSTR3 | Functional cAMP Antagonism | Mouse | 0.46 nM | |

| SSTR1 | Radioligand Binding | Human | >2 µM | |

| SSTR2 | Radioligand Binding | Human | >2 µM | |

| SSTR4 | Functional Antagonist Assay | Human | >5 µM | |

| SSTR5 | Functional Antagonist Assay | Human | >5 µM |

Experimental Protocols

Radioligand Competition Binding Assay

This protocol describes a competition binding assay to determine the binding affinity (IC50 and subsequently Ki) of this compound for the SSTR3 receptor. The assay measures the ability of unlabeled this compound to compete with a radiolabeled ligand for binding to SSTR3 expressed in cell membranes.

Workflow:

Caption: Workflow for the SSTR3 radioligand competition binding assay.

Detailed Protocol:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human SSTR3 receptor.

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in a suitable assay buffer, determine the protein concentration (e.g., using a BCA assay), and store aliquots at -80°C.

-

-

Assay Procedure:

-

On the day of the assay, thaw the membrane preparation and resuspend it in the final binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

150 µL of the membrane preparation.

-

50 µL of this compound at various concentrations (typically a serial dilution).

-

50 µL of a constant concentration of radioligand (e.g., [125I]SS-14 or [125I]SS-28).

-

-

Include control wells for total binding (membranes + radioligand, no this compound) and non-specific binding (membranes + radioligand + a high concentration of unlabeled somatostatin).

-

Incubate the plate for 60-90 minutes at 30°C with gentle agitation.

-

-

Filtration and Quantification:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been presoaked in a solution like 0.3% polyethyleneimine (PEI).

-

Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and measure the retained radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional cAMP Antagonism Assay

This protocol outlines a cell-based functional assay to measure the ability of this compound to antagonize the SRIF-induced inhibition of cAMP production. SSTR3 is a Gαi-coupled receptor, so its activation inhibits adenylyl cyclase. To measure this, adenylyl cyclase is first stimulated with forskolin (B1673556), and the inhibitory effect of an SSTR3 agonist is measured. The antagonist activity of this compound is then determined by its ability to reverse this inhibition.

Workflow:

Caption: Workflow for the SSTR3 functional cAMP antagonism assay.

Detailed Protocol:

-

Cell Culture:

-

Seed CHO cells expressing human or mouse SSTR3 into 384-well plates at an optimized density and allow them to attach overnight.

-

-

Assay Procedure:

-

Wash the cells with a serum-free medium or assay buffer.

-

Pre-incubate the cells with a serial dilution of this compound for a defined period (e.g., 15-30 minutes) at room temperature.

-

Prepare a stimulation solution containing:

-

Forskolin (at a concentration that gives a submaximal cAMP response, e.g., EC80).

-

An SSTR3 agonist, such as Somatostatin-14 (SRIF), at a concentration that produces a significant inhibition of the forskolin response (e.g., EC80).

-

-

Add the stimulation solution to the wells containing the cells and this compound.

-

Incubate the plate for a specified time (e.g., 45 minutes) at room temperature.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as:

-

HTRF (Homogeneous Time-Resolved Fluorescence): This is a competitive immunoassay using a Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP.

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This assay is based on the competition between endogenous cAMP and biotin-cAMP for binding to an antibody-coated acceptor bead.

-

GloSensor™ cAMP Assay: This assay utilizes a genetically engineered luciferase that emits light upon binding to cAMP.

-

-

Read the plate on a suitable plate reader according to the manufacturer's instructions for the chosen detection method.

-

-

Data Analysis:

-

Generate a cAMP standard curve to convert the raw assay signal to cAMP concentrations.

-

Plot the measured cAMP concentration against the logarithm of the this compound concentration.

-

The data will show that as the concentration of this compound increases, it reverses the inhibitory effect of the SSTR3 agonist, leading to a rise in cAMP levels.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value for this compound's antagonist activity.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The Discovery of this compound, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Somatostatin receptor 3 - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for MK-4256 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-4256 is a potent and highly selective antagonist of the somatostatin (B550006) receptor type 3 (SSTR3).[1][2][3] Somatostatin, a regulatory peptide, exerts its effects through five distinct G-protein coupled receptors (SSTR1-5).[2] SSTR3 is notably expressed in the β-cells of pancreatic islets in both humans and rodents.[2] The primary signaling mechanism of SSTR3 involves Gαi-mediated inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing SSTR3, this compound blocks the inhibitory effect of somatostatin, thereby enhancing glucose-dependent insulin (B600854) secretion. This makes it a compound of significant interest in the research and development of treatments for type 2 diabetes.

These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its activity, selectivity, and potential cytotoxicity.

Data Presentation

Table 1: In Vitro Activity and Selectivity of this compound

| Target | Assay Type | Species | IC50 | Fold Selectivity vs. hSSTR3 |

| SSTR3 | Receptor Binding | Human | 0.66 nM | - |

| SSTR3 | Receptor Binding | Mouse | 0.36 nM | - |

| SSTR1 | Receptor Binding | Human | >2 µM | >3030 |

| SSTR2 | Receptor Binding | Human | >2 µM | >3030 |

| SSTR4 | Receptor Binding | Human | <1 µM | >500 |

| SSTR5 | Receptor Binding | Human | <1 µM | >500 |

| SSTR4 | Functional Antagonist Assay | - | >5 µM | >7575 |

| SSTR5 | Functional Antagonist Assay | - | >5 µM | >7575 |

| hERG | MK-499 Radioligand Binding | Human | 1.74 µM | ~2636 |

| hERG | Functional Patch Clamp | Human | 3.4 µM (50% blockade) | ~5151 |

Data compiled from multiple sources.

Signaling Pathway and Experimental Workflow

Diagram 1: SSTR3 Signaling Pathway and Mechanism of this compound Action

References

MK-4256 Administration in Mouse Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of MK-4256, a potent and selective somatostatin (B550006) receptor 3 (SSTR3) antagonist, in mouse models for the study of glucose metabolism. The protocols outlined below are based on preclinical studies evaluating this compound as a potential therapeutic agent for Type 2 Diabetes.

Mechanism of Action

This compound is an antagonist of the SSTR3 receptor, which is highly expressed in pancreatic β-cells. The binding of the natural ligand, somatostatin, to SSTR3 leads to the inhibition of adenylyl cyclase through a Gαi-coupled mechanism. This results in decreased intracellular cyclic AMP (cAMP) levels and subsequent suppression of glucose-dependent insulin (B600854) secretion (GDIS). By blocking this interaction, this compound prevents the somatostatin-induced inhibition of adenylyl cyclase, leading to increased cAMP levels, and thereby enhancing GDIS from pancreatic β-cells. This mechanism is particularly relevant in the context of postprandial glucose control.[1]

Signaling Pathway

Caption: SSTR3 signaling pathway and the mechanism of action of this compound in pancreatic β-cells.

Quantitative Data

The in vivo efficacy of this compound has been demonstrated in oral glucose tolerance tests (oGTT) in C57BL/6N mice.[2] Administration of this compound leads to a dose-dependent reduction in glucose excursion following a glucose challenge.

| Oral Dose (mg/kg) | Peak Plasma Concentration (Cmax) (nM) | Effect on Glucose Excursion |

| 0.01 | 7 | Dose-dependent reduction |

| 0.1 | 88 | Dose-dependent reduction |

| 1 | 493 | Complete ablation (109% reduction) |

| 0.03 | Not Reported | Maximal efficacy achieved |

| up to 10 | Not Reported | Dose-dependent reduction |

Table 1: Dose-dependent effects of orally administered this compound on plasma concentration and glucose excursion in an oGTT mouse model.[1]

Experimental Protocols

Preparation of this compound Dosing Solution

Materials:

-

This compound powder

-

Ethanol (EtOH)

-

Polyethylene glycol 400 (PEG400)

-

Sterile Water for Injection

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Vehicle Preparation: Prepare the vehicle solution consisting of Ethanol:PEG400:Water in a ratio of 2:23:75 (v/v/v). For example, to prepare 10 ml of vehicle, mix 0.2 ml of Ethanol, 2.3 ml of PEG400, and 7.5 ml of sterile water.

-

Weighing this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and the total volume of dosing solution needed.

-

Dissolving the Compound:

-

Add the weighed this compound powder to a sterile microcentrifuge tube.

-

Add a small amount of the vehicle to the tube.

-

Vortex the tube vigorously to dissolve the powder. If necessary, sonicate for a few minutes to ensure complete dissolution.

-

Gradually add the remaining vehicle to reach the final desired concentration, vortexing intermittently.

-

-

Storage: The freshly prepared dosing solution should be used immediately. If short-term storage is necessary, it should be kept at 2-8°C and protected from light. The stability of the compound in this vehicle for extended periods should be determined empirically.

Oral Glucose Tolerance Test (oGTT) in Mice

Materials and Animals:

-

Male C57BL/6N mice (8-10 weeks old)

-

This compound dosing solution

-

Vehicle control solution

-

D-glucose solution (20% w/v in sterile water)

-

Oral gavage needles (20-22 gauge, straight or curved)

-

Glucometer and glucose test strips

-

Heparinized capillary tubes or other blood collection vials

-

Restraining device for mice

-

Animal scale

Experimental Workflow:

Caption: Experimental workflow for an oral glucose tolerance test (oGTT) in mice.

Procedure:

-

Animal Acclimatization: House the mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment to allow for acclimatization. Provide ad libitum access to standard chow and water.

-

Fasting: Fast the mice overnight for 16 hours with free access to water.

-

Baseline Blood Glucose:

-

Weigh each mouse and record the weight.

-

Gently restrain the mouse.

-

Make a small incision (nick) at the tip of the tail using a sterile scalpel or lancet.

-

Collect a small drop of blood onto a glucose test strip and measure the baseline blood glucose level (t=0 min).

-

-

Drug Administration:

-

Administer this compound dosing solution or the vehicle control to the respective groups of mice via oral gavage. The volume of administration should be calculated based on the mouse's body weight (typically 5-10 ml/kg).

-

-

Waiting Period: Allow a specific period (e.g., 30-60 minutes) for the compound to be absorbed.

-

Glucose Challenge: Administer the 20% D-glucose solution via oral gavage at a dose of 2 g/kg body weight.

-

Blood Glucose Monitoring:

-

Collect blood from the tail nick at subsequent time points, typically 15, 30, 60, and 120 minutes after the glucose challenge.

-

Gently "milk" the tail to obtain a sufficient blood drop for each measurement.

-

Record the blood glucose levels at each time point.

-

-

Data Analysis:

-

Plot the mean blood glucose concentration versus time for each treatment group.

-

Calculate the area under the curve (AUC) for the glucose excursion for each mouse.

-

Perform statistical analysis (e.g., t-test or ANOVA) to compare the AUCs between the this compound treated groups and the vehicle control group.

-

Important Considerations:

-

Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

-

Gavage Technique: Proper oral gavage technique is crucial to avoid injury to the esophagus or accidental administration into the trachea. Ensure personnel are well-trained.

-

Stress Minimization: Minimize stress to the animals as it can affect blood glucose levels. Handle the mice gently and perform procedures efficiently.

-

Group Size: Use a sufficient number of animals per group (typically n=8-10) to ensure statistical power.

-

Randomization and Blinding: Randomize animals into treatment groups and, if possible, blind the experimenter to the treatment allocation to avoid bias.

References

Application Notes and Protocols: Oral Glucose Tolerance Test with MK-4256

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of MK-4256, a potent and selective somatostatin (B550006) receptor 3 (SSTR3) antagonist, in oral glucose tolerance tests (OGTT). The provided protocols and data are based on preclinical findings and are intended to guide researchers in designing and interpreting experiments to evaluate the potential of this compound and similar compounds as therapeutic agents for type 2 diabetes.

Introduction

This compound is an investigational compound that has demonstrated significant efficacy in improving glucose homeostasis in preclinical models.[1][2][3] Its mechanism of action involves the antagonism of the SSTR3 receptor, which is highly expressed in pancreatic β-cells.[1] By blocking the inhibitory effect of somatostatin on insulin (B600854) secretion, this compound promotes glucose-dependent insulin secretion (GDIS), leading to a reduction in blood glucose levels, particularly during a glucose challenge.[1] The oral glucose tolerance test (OGTT) is a critical in vivo assay to assess the efficacy of such compounds.

Mechanism of Action: SSTR3 Antagonism

The primary mechanism by which this compound is proposed to improve glucose tolerance is through the potentiation of glucose-dependent insulin secretion. Somatostatin, acting through SSTR3 on pancreatic β-cells, tonically inhibits insulin release. By antagonizing this receptor, this compound effectively removes this inhibitory signal, allowing for a more robust insulin secretion in response to elevated blood glucose levels. This targeted action minimizes the risk of hypoglycemia, a common side effect of some other anti-diabetic agents.

Caption: Proposed mechanism of this compound action in pancreatic β-cells.

Experimental Protocols

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol describes a standard method for evaluating the effect of this compound on glucose tolerance in a mouse model.

1. Animals:

-

Male C57BL/6 mice, 8-10 weeks of age.

-

House animals in a temperature- and light-controlled environment with ad libitum access to standard chow and water.

-

Acclimatize animals to the facility for at least one week before the experiment.

2. Materials:

-

This compound

-

Vehicle solution (e.g., Ethanol:PEG400:Water in a 2:23:75 ratio)

-

Dextrose (Glucose) solution (e.g., 20% w/v in sterile water)

-

Handheld glucometer and test strips

-

Blood collection tubes (e.g., EDTA-coated capillaries)

-

Oral gavage needles

-

Scale for animal weighing

3. Experimental Procedure:

-

Fasting: Fast mice for 16 hours (overnight) prior to the experiment, with free access to water.

-

Baseline Blood Glucose: At time t = -30 min, administer the vehicle or this compound at the desired doses (e.g., 0.01, 0.1, 1 mg/kg) via oral gavage.

-

At time t = 0 min, collect a small blood sample from the tail tip to measure baseline blood glucose levels.

-

Glucose Challenge: Immediately after the baseline blood sample collection, administer a dextrose solution (5 g/kg body weight) via oral gavage.

-

Blood Sampling: Collect blood samples from the tail tip at 15, 30, 60, and 120 minutes post-glucose administration.

-

Glucose Measurement: Measure blood glucose concentrations at each time point using a glucometer.

Caption: Experimental workflow for the mouse oral glucose tolerance test.

4. Data Analysis:

-

Plot the mean blood glucose concentration versus time for each treatment group.

-

Calculate the Area Under the Curve (AUC) for the glucose excursion from t = 0 to t = 120 min for each animal.

-

Compare the AUC values of the this compound treated groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by Dunnett's test).

-

The percent inhibition of glucose excursion can be calculated as: (1 - (AUC_treatment / AUC_vehicle)) * 100.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of this compound in preclinical studies.

Table 1: In Vitro Potency of this compound

| Receptor | Species | IC₅₀ (nM) |

| SSTR3 | Human | 0.66 |

| SSTR3 | Mouse | 0.36 |

| SSTR1 | Human | >2000 |

| SSTR2 | Human | >2000 |

Data sourced from MedchemExpress.

Table 2: In Vivo Efficacy of this compound in Mouse OGTT

| Oral Dose (mg/kg) | Glucose Excursion Inhibition (%) | Plasma Cₘₐₓ (nM) |

| 0.01 | Dose-dependent reduction | 7 |

| 0.03 | Maximal efficacy achieved | Not Reported |

| 0.1 | Dose-dependent reduction | 88 |

| 1 | 109 | 493 |

Data compiled from multiple sources.

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Oral Dose (mg/kg) | Cₘₐₓ (nM) |

| 0.01 | 7 |

| 0.1 | 88 |

| 1 | 493 |

Data sourced from ACS Medicinal Chemistry Letters and MedchemExpress.

Logical Framework for Preclinical Evaluation

The evaluation of a novel compound like this compound for its anti-diabetic potential follows a logical progression from in vitro characterization to in vivo efficacy and pharmacokinetic profiling.

Caption: Logical progression for the preclinical assessment of this compound.

Conclusion

This compound has demonstrated compelling preclinical efficacy in improving glucose tolerance through a targeted, glucose-dependent mechanism. The data presented herein supports its potential as a novel therapeutic agent for type 2 diabetes with a reduced risk of hypoglycemia. The provided protocols serve as a foundation for further investigation into the pharmacological properties of this compound and other SSTR3 antagonists. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to ethical guidelines for animal research.

References

- 1. The Discovery of this compound, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Discovery of this compound, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying SSTR3 Signaling Pathways with MK-4256

For Researchers, Scientists, and Drug Development Professionals

Introduction